![molecular formula C16H14F3NO B287389 N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B287389.png)
N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DTFB or BAY-678 and is a white crystalline solid that is soluble in organic solvents.
Mechanism of Action
DTFB acts as a competitive inhibitor of enzymes and receptors by binding to their active sites and preventing substrate binding. It has been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, making it a potential therapeutic agent for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
DTFB has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
DTFB has several advantages for use in lab experiments, such as its high solubility in organic solvents and its potent inhibitory activity against enzymes and receptors. However, its limitations include its potential toxicity and the need for careful handling due to its hazardous nature.
Future Directions
There are several potential future directions for the research and development of DTFB. These include its use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Additionally, DTFB has potential applications in material science, such as the development of new catalysts and sensors. Further research is needed to fully understand the potential of DTFB and its applications in various fields.
Synthesis Methods
DTFB can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 3-(trifluoromethyl)benzoyl chloride. The resulting product is then purified through recrystallization to obtain pure DTFB.
Scientific Research Applications
DTFB has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit potent inhibitory activity against a range of enzymes and receptors, making it a promising candidate for drug development.
properties
Product Name |
N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzamide |
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Molecular Formula |
C16H14F3NO |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-6-7-11(2)14(8-10)20-15(21)12-4-3-5-13(9-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChI Key |
JLBBPQCOVPTZLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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